Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate
Description
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate is a chemical compound with the molecular formula C6H9NaO4 It is known for its unique structure, which includes an oxetane ring, a four-membered cyclic ether
Properties
CAS No. |
2648965-62-0 |
|---|---|
Molecular Formula |
C6H9NaO4 |
Molecular Weight |
168.12 g/mol |
IUPAC Name |
sodium 2-(3-methyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(3-9-4-6)10-2-5(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
QVOCPMWQSDHYOT-UHFFFAOYSA-M |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(3-methyloxetan-3-yl)oxy]acetate typically involves the reaction of 3-methyl-3-oxetanemethanol with sodium chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of high-purity reagents and solvents is crucial to obtain a product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the oxetane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are employed under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted oxetane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be converted into an active pharmaceutical ingredient in the body.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism by which sodium 2-[(3-methyloxetan-3-yl)oxy]acetate exerts its effects involves the interaction of the oxetane ring with various molecular targets. The oxetane ring is known for its ring strain, which makes it highly reactive. This reactivity allows the compound to participate in a variety of chemical reactions, including ring-opening polymerization and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[(3-ethyloxetan-3-yl)oxy]acetate
- Sodium 2-[(3-hydroxyoxetan-3-yl)oxy]acetate
- Sodium 2-[(3-methyloxetan-3-yl)oxy]propionate
Uniqueness
Sodium 2-[(3-methyloxetan-3-yl)oxy]acetate is unique due to the presence of the 3-methyloxetane moiety, which imparts distinct chemical properties. The methyl group on the oxetane ring increases the compound’s stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
